molecular formula C10H8BrNO2 B13069995 5-Bromo-8-methoxyisoquinolin-3-ol

5-Bromo-8-methoxyisoquinolin-3-ol

Cat. No.: B13069995
M. Wt: 254.08 g/mol
InChI Key: XYWUIVCJTIAYRG-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyisoquinolin-3-ol typically involves the bromination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as sulfuric acid at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyisoquinolin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-methoxyisoquinolin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyisoquinolin-3-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-methoxyisoquinolin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-8-methoxy-2H-isoquinolin-3-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-3-2-8(11)6-4-10(13)12-5-7(6)9/h2-5H,1H3,(H,12,13)

InChI Key

XYWUIVCJTIAYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=O)NC=C12)Br

Origin of Product

United States

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